2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol
CAS No.:
Cat. No.: VC15788914
Molecular Formula: C10H11BrN2O
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrN2O |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | 2-(5-bromo-3-methylindazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C10H11BrN2O/c1-7-9-6-8(11)2-3-10(9)13(12-7)4-5-14/h2-3,6,14H,4-5H2,1H3 |
| Standard InChI Key | ODYYDFGCYKJANM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=C(C=C2)Br)CCO |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound features an indazole core substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a hydroxymethyl group at the 1-position (Table 1). This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. The presence of the hydroxyl group enhances solubility in polar solvents, while the bromine atom increases molecular polarity and potential for halogen bonding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.11 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol |
Synthesis and Optimization
General Synthetic Routes
The synthesis of 2-(5-Bromo-3-methyl-1H-indazol-1-yl)ethan-1-ol typically involves multi-step protocols starting from substituted indazole precursors. A common approach (Fig. 1) includes:
-
Indazole Ring Formation: Cyclization of aryl hydrazines with ketones or aldehydes under acidic conditions.
-
Bromination: Electrophilic substitution using brominating agents like bromosuccinimide (NBS) to introduce the bromine atom.
-
Hydroxymethylation: Alkylation with ethylene oxide or substitution reactions to attach the hydroxymethyl group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indazole Formation | , reflux, 12 h | 65–70 |
| Bromination | NBS, , 0°C | 80–85 |
| Hydroxymethylation | Ethylene oxide, , 50°C | 60–65 |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. For example, bromination steps completed in 15 minutes (vs. 12 hours conventionally) with comparable yields. Solvent-free conditions under microwave heating also reduce environmental impact and purification complexity.
Biological Activities and Mechanisms
Antitumor Activity
While direct evidence for this compound is lacking, structurally similar indazoles inhibit kinase pathways (e.g., KRASG12C) in cancer cells . Molecular docking studies suggest the bromine atom occupies hydrophobic pockets in target proteins, stabilizing inhibitor-enzyme complexes.
Applications in Drug Development
Intermediate for Covalent Inhibitors
This compound serves as a precursor for pyrazole-based covalent inhibitors like JDQ443, which target KRASG12C mutations in non-small cell lung cancer . The hydroxymethyl group is critical for forming hydrogen bonds with aspartate residues in the kinase domain.
Prodrug Design
Esterification of the hydroxyl group improves bioavailability. For instance, prodrugs incorporating acetylated derivatives show 3-fold higher plasma concentrations in rodent models compared to the parent compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume